

# Vepdegestrant Demonstrates Superior Efficacy Over Tamoxifen in Endocrine-Resistant Breast Cancer Models

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Compound of Interest		
Compound Name:	SP-471	
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For Immediate Release: December 2, 2025 – Preclinical data indicates that vepdegestrant (ARV-471), a novel PROteolysis TArgeting Chimera (PROTAC) estrogen receptor (ER) degrader, exhibits significant anti-tumor activity in endocrine-resistant breast cancer models, a setting where tamoxifen's efficacy is compromised. This guide provides a detailed comparison of the performance of vepdegestrant and tamoxifen, supported by experimental data from key preclinical studies.

## **Executive Summary**

Vepdegestrant operates by a distinct mechanism of action compared to tamoxifen, a selective estrogen receptor modulator (SERM). While tamoxifen competitively inhibits estrogen binding to ER, vepdegestrant actively targets the ER for ubiquitination and subsequent degradation by the proteasome.[1][2] This fundamental difference in their mechanisms underlies vepdegestrant's potent activity in cancer models that have developed resistance to traditional endocrine therapies like tamoxifen. This resistance is often driven by mutations in the estrogen receptor gene (ESR1) or activation of alternative growth factor signaling pathways.[1] Preclinical studies showcase that vepdegestrant effectively degrades both wild-type and mutant ER, leading to robust tumor growth inhibition in models of endocrine resistance.[3][4]

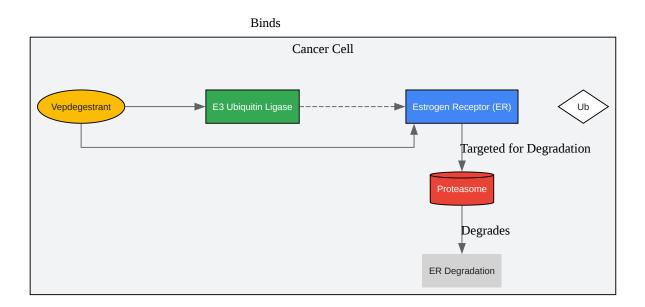
### **Mechanism of Action**



Vepdegestrant: As a PROTAC, vepdegestrant is a heterobifunctional molecule that brings an E3 ubiquitin ligase in proximity to the estrogen receptor.[2] This induced proximity leads to the tagging of the ER with ubiquitin, marking it for destruction by the cell's natural protein disposal system, the proteasome.[2] This degradation of the ER removes the key driver of tumor growth in ER-positive breast cancer.

Tamoxifen: Tamoxifen and its active metabolites bind to the estrogen receptor, acting as a competitive inhibitor of estrogen.[5] This binding alters the conformation of the ER, preventing its interaction with co-activator proteins and thus inhibiting the transcription of estrogen-responsive genes that drive cell proliferation. However, in some contexts, the tamoxifen-ER complex can have partial agonist activity, and resistance can develop through various mechanisms, including ESR1 mutations that render the receptor constitutively active.

# **Signaling Pathway Diagrams**

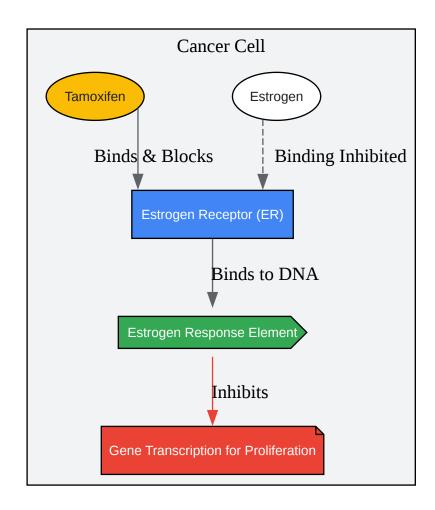




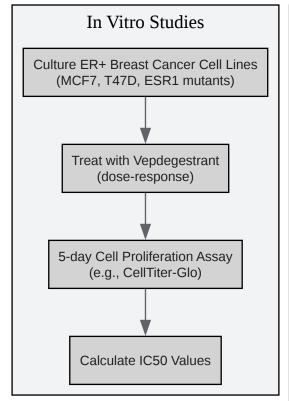
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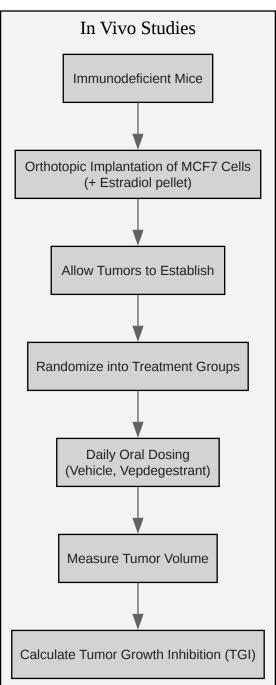
Vepdegestrant's PROTAC mechanism of action.











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